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Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061 Get Quote

CAS Number: 1232505-77-9 | Molecular Formula: C₆H₅BrClNO | Molecular Weight: 222.47

g/mol

Introduction: Unveiling a Versatile Synthetic
Building Block
5-Amino-4-bromo-2-chlorophenol is a polysubstituted aromatic compound featuring a

strategic arrangement of functional groups: a nucleophilic amino group, an acidic hydroxyl

group, and two distinct halogen atoms (bromo and chloro). This unique constitution makes it a

valuable intermediate in advanced organic synthesis. While specific applications for this exact

molecule are not extensively documented in public literature, its structural motifs are prevalent

in a variety of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals. It consolidates available data and draws upon established

principles for structurally related compounds to offer insights into its properties, a plausible

synthetic approach, purification strategies, analytical characterization, safety protocols, and

potential applications. The aim is to equip scientists with the foundational knowledge required

to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Safety Profile
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Understanding the fundamental properties and safety requirements is paramount before

commencing any experimental work.

Physicochemical Properties
While specific experimental data for this compound is sparse, a summary of its known and

predicted properties is presented below.

Property Value / Information Source(s)

CAS Number 1232505-77-9 [1]

Molecular Formula C₆H₅BrClNO [2]

Molecular Weight 222.47 g/mol [2]

Physical Form Solid, Powder [1]

Purity (Typical) ≥95% [1]

IUPAC Name
5-amino-4-bromo-2-

chlorophenol
[2]

InChI Code
1S/C6H5BrClNO/c7-3-1-

4(8)6(10)2-5(3)9/h1-2,10H,9H2
[2]

InChI Key
AHVAEBUVWFXKIV-

UHFFFAOYSA-N
[2]

Storage Temperature Ambient Temperature [1]

Safety and Handling
5-Amino-4-bromo-2-chlorophenol is classified as a hazardous substance. Strict adherence to

safety protocols is essential.

Hazard Statements:[1][3]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Measures:[3]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a

face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved

respirator is recommended.

Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping

with a dust suppressant or using a HEPA-filtered vacuum). Wash the affected area

thoroughly with water.

Part 2: Synthesis and Purification
A definitive, published synthesis for 5-Amino-4-bromo-2-chlorophenol is not readily available.

However, a logical and plausible synthetic route can be proposed based on established

methodologies for analogous halogenated aminophenols. The following multi-step synthesis is

a representative example.

Proposed Synthetic Pathway
A common strategy for synthesizing substituted aminophenols involves the nitration of a

corresponding phenol, followed by halogenation and subsequent reduction of the nitro group.
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Caption: Proposed synthetic workflow for 5-Amino-4-bromo-2-chlorophenol.

Step-by-Step Experimental Protocol (Proposed)
This protocol is illustrative and requires optimization and validation in a laboratory setting.

Step 1: Nitration of 2-Chlorophenol

Rationale: The hydroxyl group is an ortho-, para-director. Nitration of 2-chlorophenol will yield

a mixture of isomers. The desired 2-chloro-5-nitrophenol can be separated from the major

ortho-nitro isomer.

Procedure: a. Cool a solution of 2-chlorophenol in a suitable solvent (e.g., glacial acetic acid)

in an ice bath. b. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid)

dropwise while maintaining the temperature below 10°C. c. After the addition is complete,

allow the reaction to stir at room temperature for several hours until TLC analysis indicates

the consumption of the starting material. d. Carefully pour the reaction mixture onto crushed

ice to precipitate the product. e. Filter the solid, wash with cold water until neutral, and dry. f.

Separate the desired 2-chloro-5-nitrophenol isomer, likely through fractional crystallization or

column chromatography.

Step 2: Bromination of 2-Chloro-5-nitrophenol

Rationale: The hydroxyl group is a strongly activating ortho-, para-director, and the nitro

group is a meta-director and deactivating. Bromination is expected to occur at the position

ortho to the hydroxyl group (C4), which is also meta to the nitro group. A patent for producing

4-bromo-2-chlorophenols describes reacting 2-chlorophenol with bromine in a solvent like

carbon tetrachloride or chlorobenzene.[4][5]

Procedure: a. Dissolve 2-chloro-5-nitrophenol in a suitable inert solvent (e.g.,

dichloromethane or acetic acid). b. Slowly add a solution of elemental bromine (Br₂) in the

same solvent dropwise at room temperature. c. Stir the reaction until completion, monitoring
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by TLC. d. Quench any excess bromine with a solution of sodium thiosulfate. e. Perform an

aqueous workup to remove acids, and then dry the organic layer over anhydrous sodium

sulfate. f. Evaporate the solvent to yield crude 4-bromo-2-chloro-5-nitrophenol.

Step 3: Reduction of the Nitro Group

Rationale: The final step is the reduction of the nitro group to an amine. This is a standard

transformation in organic synthesis. Methods for reducing nitro groups in the presence of

halogens are well-established, often using metal catalysts.[6][7]

Procedure (Example using Iron): a. Create a suspension of the crude 4-bromo-2-chloro-5-

nitrophenol and iron powder in a mixture of ethanol and water. b. Add a catalytic amount of

concentrated hydrochloric acid and heat the mixture to reflux. c. Monitor the reaction by TLC.

The disappearance of the starting material and the appearance of a more polar spot

indicates product formation. d. Once complete, cool the reaction and filter through celite to

remove the iron salts. e. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and

extract the product with an organic solvent like ethyl acetate. f. Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to obtain the crude product.

Purification
Aminophenols can be prone to oxidation, often leading to discoloration.[3] Purification should

be performed promptly after synthesis.

Recrystallization: This is the preferred method for purifying solid organic compounds.[3] A

suitable solvent system must be identified where the compound is sparingly soluble at room

temperature but highly soluble when hot. Ethanol/water or toluene/hexane mixtures are

common starting points for polar aromatic compounds.[8] The use of activated charcoal

during recrystallization can help remove colored impurities.[3]

Column Chromatography: For separating impurities with different polarities, silica gel column

chromatography is effective.[3] A gradient elution system, for example, starting with hexane

and gradually increasing the proportion of ethyl acetate, would likely provide good

separation.
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Caption: General purification workflow for 5-Amino-4-bromo-2-chlorophenol.
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Part 3: Analytical Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and structure of the

synthesized compound.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of

phenolic and aminophenolic compounds.[9][10][11]

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient system of an acidified aqueous buffer (e.g., 0.1% trifluoroacetic

acid or formic acid in water) and an organic solvent like acetonitrile or methanol is common.

Detection: A UV detector set at a wavelength of maximum absorbance (likely around 280-

300 nm for this chromophore) would provide good sensitivity.

Purity Assessment: Purity is determined by calculating the area percentage of the main

product peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional

groups present in the molecule.[12][13][14]

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3600-3200 cm⁻¹.

N-H Stretch (Primary Amine): Two sharp peaks are characteristic for a primary amine,

typically found between 3500-3300 cm⁻¹.[13]

N-H Bend (Primary Amine): A bending vibration is expected around 1650-1580 cm⁻¹.

C=C Stretch (Aromatic Ring): Several absorptions of variable intensity are expected in the

1600-1450 cm⁻¹ region.

C-N Stretch (Aromatic Amine): A band is expected in the 1335-1250 cm⁻¹ region.[13]

C-O Stretch (Phenol): A strong band is expected around 1260-1180 cm⁻¹.
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C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are

essential for elucidating the precise structure and substitution pattern of the aromatic ring.

Spectral data for similar compounds like 2-aminophenol and 4-aminophenol can provide

reference points.[15][16][17]

¹H NMR:

Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) are

expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two non-

equivalent protons on the ring.

-OH and -NH₂ Protons: These protons will appear as broad singlets that are exchangeable

with D₂O. Their chemical shifts can vary significantly depending on the solvent and

concentration. The phenolic -OH proton is often found downfield (>8 ppm), while the -NH₂

protons are typically more upfield (3-5 ppm).[18]

¹³C NMR:

Six distinct signals are expected in the aromatic region (approx. 110-160 ppm) for the six

non-equivalent carbon atoms of the benzene ring. The carbons attached to the oxygen,

bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts influenced

by the electronegativity and resonance effects of these substituents.

3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information on the molecular

weight and elemental composition. The presence of both chlorine and bromine atoms will result

in a highly characteristic isotopic pattern for the molecular ion peak (M⁺).[19][20][21]

Isotopic Pattern:

Chlorine has two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This gives rise to an M+2

peak with an intensity of about one-third that of the M⁺ peak.[21]

Bromine has two major isotopes: ⁷⁹Br (~50%) and ⁸¹Br (~50%). This gives rise to an M+2

peak with an intensity nearly equal to that of the M⁺ peak.[20]
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Combined Pattern: For a molecule containing one chlorine and one bromine atom, the

molecular ion region will show a complex pattern:

An M⁺ peak (containing ³⁵Cl and ⁷⁹Br).

An M+2 peak (from ³⁷Cl + ⁷⁹Br and ³⁵Cl + ⁸¹Br) which will be the most intense in the

cluster.

An M+4 peak (containing ³⁷Cl and ⁸¹Br).

The relative intensities of these peaks (M:M+2:M+4) will be approximately 3:4:1, providing

definitive evidence for the presence of one chlorine and one bromine atom.

Part 4: Potential Applications in Research and
Development
The combination of a phenol, an aniline, and two different halogens on a single aromatic

scaffold makes 5-Amino-4-bromo-2-chlorophenol a versatile precursor for various fields.

Pharmaceutical Synthesis: Aminophenols are crucial building blocks for a wide range of

pharmaceuticals.[1] The amino and hydroxyl groups can be selectively functionalized to build

more complex molecules.[22] The halogen atoms provide sites for further modification, for

example, through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce

new carbon-carbon or carbon-heteroatom bonds. This makes the compound a potential

starting material for developing kinase inhibitors, antibacterial agents, or other therapeutic

candidates.[23]

Agrochemicals: Many pesticides and herbicides are based on halogenated phenolic

structures. The specific substitution pattern of this molecule could be explored in the

synthesis of new agrochemicals with potentially novel modes of action.[4]

Dyes and Pigments: Aminophenols are precursors to various dyes. The auxochromic -NH₂

and -OH groups, combined with the modifying effects of the halogens, could be used to

synthesize new colorants.

Material Science: Polyhalogenated phenols are used as flame retardants and monomers for

specialty polymers.[24] This compound could serve as a monomer for creating polymers with
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enhanced thermal stability or specific electronic properties.

Conclusion
5-Amino-4-bromo-2-chlorophenol (CAS 1232505-77-9) is a chemical intermediate with

significant potential for synthetic innovation. While detailed experimental data on this specific

molecule is limited, this guide provides a robust framework based on established chemical

principles and data from analogous compounds. By understanding its physicochemical

properties, plausible synthetic and purification routes, and key analytical signatures,

researchers can confidently and safely incorporate this versatile building block into their

synthetic programs, paving the way for new discoveries in medicine, agriculture, and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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